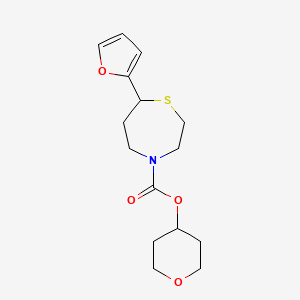
2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole is a chemical compound with various applications in scientific research. It is commonly known as CMPO and is a member of the oxazole family of compounds. CMPO has been widely used in various fields of research, including nuclear chemistry, radiochemistry, and analytical chemistry. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its utility in chemical synthesis is highlighted by its involvement in reactions leading to the formation of complex oxazole derivatives. For instance, it has been used in the addition of lithiated derivatives to nitrones, resulting in the formation of alkenyl-oxazoles with significant stereoselectivity (Capriati et al., 2002). Furthermore, its reactivity has been harnessed in synthesizing extended oxazoles through substitution reactions, producing alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles, demonstrating its utility in creating a variety of chemically and pharmacologically significant molecules (Patil & Luzzio, 2016).
Regioselective Halogenation
The chloromethyl group in oxazoles facilitates regioselective halogenation, enabling the synthesis of halomethyl-oxazoles with high precision. This capability is essential for constructing molecules with specific structural configurations, which is critical in the development of pharmaceuticals and materials science. A method described by Yamane et al. (2004) showcases the efficient synthesis of 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles through direct halogenation, achieving high regioselectivity and moderate to good yields (Yamane, Mitsudera, & Shundoh, 2004).
Pharmaceutical Research
While the direct applications of 2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole in pharmaceutical research are not explicitly outlined in the provided literature, derivatives of oxazoles, including those synthesized from chloromethylated precursors, are known to exhibit a wide range of pharmacological activities. These activities include antimicrobial, anticancer, and neuropharmacological effects, underscoring the significance of such compounds in drug development and therapeutic interventions. For instance, derivatives have been evaluated for their anticancer and antimicrobial properties, highlighting the potential utility of chloromethylated oxazoles in generating novel therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Propiedades
IUPAC Name |
2-(chloromethyl)-5-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIBYBZQNLYXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole | |
CAS RN |
731851-16-4 |
Source


|
| Record name | 2-(chloromethyl)-5-(propan-2-yl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-N-propylbenzenesulfonamide](/img/structure/B2775699.png)

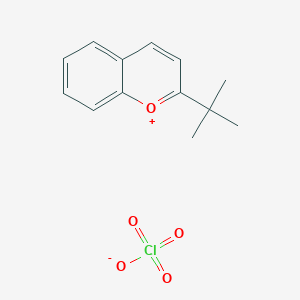
![2-(cyclopropylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2775703.png)
![2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2775704.png)
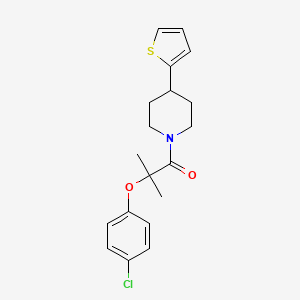
![1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2775709.png)
![2-cyano-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B2775710.png)

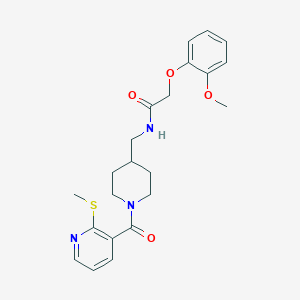
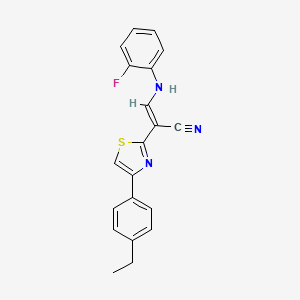
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2775716.png)
